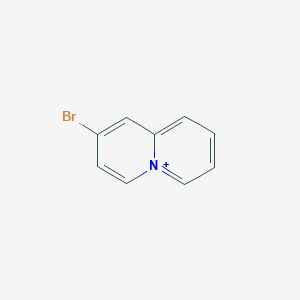2-Bromoquinolizinium
CAS No.:
Cat. No.: VC1493789
Molecular Formula: C9H7BrN+
Molecular Weight: 209.06g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C9H7BrN+ |
|---|---|
| Molecular Weight | 209.06g/mol |
| IUPAC Name | 2-bromoquinolizin-5-ium |
| Standard InChI | InChI=1S/C9H7BrN/c10-8-4-6-11-5-2-1-3-9(11)7-8/h1-7H/q+1 |
| Standard InChI Key | COKQLDRQCPDKTA-UHFFFAOYSA-N |
| SMILES | C1=CC=[N+]2C=CC(=CC2=C1)Br |
| Canonical SMILES | C1=CC=[N+]2C=CC(=CC2=C1)Br |
Introduction
Chemical Structure and Properties
Structure and Identification
2-Bromoquinolizinium exists primarily as its bromide salt (2-bromoquinolizinium bromide) with the molecular formula C9H7Br2N and a molecular weight of 288.97 g/mol . The compound consists of a planar quinolizinium cation with a bromine atom at the 2-position and a bromide counterion.
Table 1: Physical and Chemical Properties of 2-Bromoquinolizinium Bromide
| Property | Value |
|---|---|
| Molecular Formula | C9H7Br2N |
| Molecular Weight | 288.97 g/mol |
| CAS Number | 77199-08-7 |
| IUPAC Name | 1-bromoquinolizin-5-ium bromide |
| InChI | InChI=1S/C9H7BrN.BrH/c10-8-4-3-7-11-6-2-1-5-9(8)11;/h1-7H;1H/q+1;/p-1 |
| SMILES | C1=CC=[N+]2C=CC=C(C2=C1)Br.[Br-] |
| Appearance | Crystalline solid |
The structure can be characterized by various spectroscopic techniques including NMR spectroscopy, mass spectrometry, and X-ray crystallography . The compound contains a planar, aromatic system with a positive charge delocalized throughout the heterocyclic structure.
Physical Properties
2-Bromoquinolizinium bromide is typically isolated as a crystalline solid. Due to its ionic nature, it exhibits good solubility in polar solvents such as water, methanol, and dimethyl sulfoxide, while showing limited solubility in less polar organic solvents such as chloroform and dichloromethane .
Synthesis Methods
Conventional Synthesis Routes
The synthesis of 2-bromoquinolizinium bromide has been reported through several methods. One common approach involves the bromination of quinolizinium salts using phosphorus tribromide. Another route proceeds through the conversion of 2-hydroxyquinolizinium bromide with phosphorus tribromide, although this method typically provides low yields (approximately 27%) .
A practical synthesis route for 2-bromoquinolizinium bromide begins with readily accessible precursors and involves cyclization reactions to form the quinolizinium core followed by selective bromination .
Modern Synthetic Approaches
More recent synthetic methodologies for 2-bromoquinolizinium and related derivatives have been developed using ring-closing metathesis (RCM) reactions. These approaches provide a straightforward access to the quinolizinium core and its dihydro derivatives, which can then be functionalized to introduce the bromine at the 2-position .
The synthesis of 2-bromoquinolizinium has been optimized to improve yields and facilitate scale-up for practical applications. These methods have enabled access to sufficient quantities of the compound for detailed structure-property relationship studies and applications development .
Reactivity and Chemical Transformations
Homocoupling Reactions
Palladium-catalyzed homocoupling reactions of 2-bromoquinolizinium bromide have been employed to synthesize 2,2'-biquinolizinium dications, which represent the first examples of biquinolizinium salts . These chiral azonia dications feature interesting structural and electronic properties, with restricted rotation around the interannular bond.
Nucleophilic Substitution Reactions
2-Bromoquinolizinium bromide undergoes nucleophilic aromatic substitution reactions with various nucleophiles, including amines. The reaction with 3,4-dichloroaniline in ethanol yields 2-(3,4-dichloroanilino)quinolizinium bromide, a compound with unique antispasmodic, antisecretory, and antiulcerogenic properties .
Table 2: Selected Chemical Transformations of 2-Bromoquinolizinium Bromide
Applications in Materials Science
Nonlinear Optical (NLO) Materials
One of the most promising applications of 2-bromoquinolizinium derivatives is in the field of nonlinear optics. The compound serves as a key precursor for the synthesis of highly efficient donor-acceptor (D-A+) chromophores based on the quinolizinium cation .
These unbridged D-A+ chromophores exhibit remarkable nonlinear optical properties, making them suitable candidates for applications in optical data storage, optical communications, and electro-optical devices. The quinolizinium core provides an excellent electron-accepting unit that, when combined with appropriate electron-donating groups, results in materials with large hyperpolarizabilities .
Fluorosolvatochromic Materials
Cationic biaryl derivatives synthesized from 3-bromonaphtho[1,2-b]quinolizinium bromide (a related compound) exhibit pronounced fluorosolvatochromic properties . These compounds show a decrease in emission energy with increasing solvent polarity, which is explained by a charge shift in the excited state followed by solvent relaxation.
Biological Applications
Pharmacological Activities
Several derivatives of 2-bromoquinolizinium exhibit interesting biological activities. For instance, 2-(3,4-dichloroanilino)quinolizinium bromide, prepared by reacting 2-bromoquinolizinium bromide with 3,4-dichloroaniline in ethanol, possesses unique antispasmodic, antisecretory, and antiulcerogenic properties .
Various 2-arylaminoquinolizinium salts have been synthesized by reacting 2-bromoquinolizinium salt with arylamines, and their biological activities have been examined . These compounds represent a promising class of molecules for further development of therapeutic agents.
Fluorescent Probes
Quinolizinium derivatives have found applications as fluorescent probes in biological systems. Some derivatives have been used as lysosomotropic probes and for fluorescence lifetime imaging in biological samples . These applications leverage the unique photophysical properties of the quinolizinium core, which can be tuned through appropriate functionalization.
Current Research Trends and Future Prospects
Recent research on 2-bromoquinolizinium and related compounds has focused on developing more efficient synthetic methodologies, exploring new applications, and understanding structure-property relationships. The development of extended quinolizinium-fused corannulene derivatives represents an exciting advancement in this field .
These novel curved π-extended cationic nitrogen-containing polycyclic aromatic hydrocarbons (PAHs) exhibit interesting structural and photophysical properties. Their synthesis involves a rationally designed strategy featuring a double Skraup-Doebner-Von Miller quinoline synthesis and rhodium-catalyzed C-H activation/annulation as key steps .
Future research directions may include:
-
Development of more efficient synthetic routes to 2-bromoquinolizinium and its derivatives
-
Exploration of new applications in optoelectronics, sensing, and catalysis
-
Investigation of biological activities and potential therapeutic applications
-
Design of novel functional materials with tailored properties
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume